MAC-545496

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

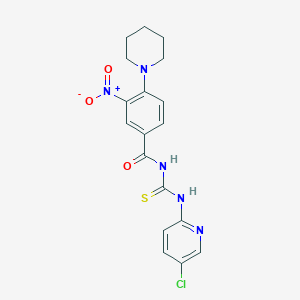

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3S/c19-13-5-7-16(20-11-13)21-18(28)22-17(25)12-4-6-14(15(10-12)24(26)27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H2,20,21,22,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOKREIUUQFDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MAC-545496: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-545496 is a novel small molecule inhibitor that has demonstrated significant potential in combating antibiotic resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Discovered through a high-throughput screening of approximately 45,000 synthetic compounds, this compound exhibits a dual-action mechanism: it functions as an antivirulence agent and effectively reverses β-lactam resistance in MRSA.[1][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental evidence supporting these findings.

Core Mechanism of Action: Inhibition of the GraR Regulator

The primary molecular target of this compound is the glycopeptide-resistance-associated protein R (GraR), a critical response regulator in Staphylococcus aureus.[1][2][3][4][5] this compound is a potent, nanomolar inhibitor of GraR, binding to the protein and disrupting its function.[1][2][3][4]

GraR is a component of the GraXRS three-component regulatory system, which plays a pivotal role in the bacterial response to cell-envelope stress. This system is a key determinant of virulence and antibiotic resistance in S. aureus.[1][2][3][4] The GraXRS system allows the bacterium to sense and adapt to hostile environments, such as the acidic conditions within macrophage phagolysosomes.

By inhibiting GraR, this compound effectively dismantles this crucial stress response and virulence pathway. This inhibition leads to a cascade of downstream effects that render MRSA susceptible to conventional antibiotics and less capable of causing disease.

The GraXRS Signaling Pathway and this compound Intervention

The GraXRS system is a sophisticated signaling cascade. In response to cell envelope stress, the sensor kinase GraS autophosphorylates and subsequently transfers the phosphate group to the response regulator GraR. Phosphorylated GraR then acts as a transcriptional regulator, binding to specific DNA sequences and modulating the expression of a suite of genes involved in virulence and resistance. This compound disrupts this pathway by directly inhibiting GraR, preventing it from executing its regulatory function.

Quantitative Data on the Efficacy of this compound

The inhibitory and synergistic effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Organism | Reference |

| Inhibition of mprF Expression (IC50) | 0.0376 ± 0.027 µg/mL | Luciferase Reporter Assay | S. aureus USA300 | [7] |

| Synergy with Oxacillin (FICI) | ≤ 0.0332 | Checkerboard Assay | S. aureus USA300 | [8] |

| Synergy with Polymyxin B (FICI) | ≤ 0.2812 | Checkerboard Assay | S. aureus USA300 | [8] |

Table 1: In Vitro Efficacy of this compound

| Treatment Group | Dose | Survival Outcome | Organism | Reference |

| This compound | 0.042 mg/kg | Increased larval survival | S. aureus in G. mellonella | |

| This compound | 0.42 mg/kg | Significantly increased larval survival | S. aureus in G. mellonella |

Table 2: In Vivo Efficacy of this compound in a Galleria mellonella Infection Model

Phenotypic Consequences of GraR Inhibition by this compound

The inhibition of GraR by this compound leads to several beneficial phenotypic changes in MRSA, effectively disarming the pathogen.

Reversal of β-Lactam Resistance

One of the most significant effects of this compound is the resensitization of MRSA to β-lactam antibiotics. By disrupting the GraR-mediated stress response, the compound weakens the bacterial cell envelope, making it vulnerable to the action of antibiotics like oxacillin.

Attenuation of Virulence

This compound acts as an antivirulence agent by downregulating the expression of key virulence factors controlled by GraR. This has been demonstrated in vivo using the Galleria mellonella larval model, where treatment with this compound significantly improved survival rates upon infection with MRSA.

Inhibition of Biofilm Formation

Biofilms are a major contributor to the persistence of MRSA infections. This compound has been shown to inhibit the formation of biofilms, likely by interfering with the regulatory pathways that control the production of the extracellular matrix that encases the bacterial community.[1][2][3][4][5]

Abrogation of Intracellular Survival

S. aureus can survive and replicate within host immune cells, such as macrophages, which contributes to chronic and recurrent infections. This compound abrogates the intracellular survival of MRSA in macrophages, indicating that the GraR-mediated stress response is crucial for survival in this harsh intracellular environment.[1][2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide an overview of the methodologies for the key experiments cited. Please note: The following are generalized protocols based on standard laboratory practices, as the specific, detailed protocols from the primary research publication were not publicly available.

High-Throughput Screening (HTS)

The discovery of this compound was the result of a cell-based high-throughput screen.

-

Plate Preparation: A library of approximately 45,000 diverse synthetic compounds was arrayed in 384-well microtiter plates.

-

Bacterial Culture: A culture of MRSA USA300 was grown to mid-log phase.

-

Assay: The bacterial culture was added to the plates containing the compounds in the presence of a sub-inhibitory concentration of a β-lactam antibiotic (e.g., oxacillin).

-

Incubation: Plates were incubated to allow for bacterial growth.

-

Readout: Bacterial growth was measured by monitoring the optical density at 600 nm (OD600). Compounds that restored the inhibitory effect of the β-lactam (i.e., resulted in low OD600) were identified as primary hits.

-

Confirmation: Hits were confirmed through dose-response experiments to determine their potency.

Checkerboard Synergy Assay

This assay is used to quantify the synergistic interaction between two compounds.

-

Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antimicrobial agent (e.g., oxacillin) along the y-axis.

-

Inoculation: Each well is inoculated with a standardized suspension of MRSA.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

-

Preparation: A 96-well plate is prepared with various concentrations of this compound.

-

Inoculation: Wells are inoculated with a diluted overnight culture of MRSA.

-

Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).

-

Staining: After incubation, the planktonic cells are removed, and the remaining biofilm is stained with crystal violet.

-

Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of biofilm inhibition is calculated relative to the untreated control.

Macrophage Intracellular Survival Assay

This assay assesses the ability of a compound to reduce the survival of bacteria within macrophages.

-

Macrophage Culture: A macrophage cell line (e.g., J774A.1) is seeded in a multi-well plate and allowed to adhere.

-

Infection: The macrophages are infected with opsonized MRSA for a defined period to allow for phagocytosis.

-

Treatment: Extracellular bacteria are removed by washing and the addition of an antibiotic that does not penetrate eukaryotic cells. The infected macrophages are then treated with different concentrations of this compound.

-

Lysis and Plating: After the treatment period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on agar to determine the number of colony-forming units (CFUs).

-

Analysis: The number of surviving intracellular bacteria in the treated groups is compared to the untreated control.

Galleria mellonella Virulence Assay

This in vivo model is used to assess the efficacy of an antimicrobial agent in a whole organism.

-

Infection: G. mellonella larvae are injected with a lethal dose of MRSA.

-

Treatment: A separate cohort of infected larvae is treated with this compound at various concentrations.

-

Monitoring: The survival of the larvae in each group is monitored over several days.

-

Data Analysis: Survival curves are plotted, and statistical analysis is performed to determine if the treatment significantly improves survival compared to the untreated infected group.

Conclusion

This compound represents a promising new strategy in the fight against antibiotic-resistant Staphylococcus aureus. Its novel mechanism of action, centered on the inhibition of the GraR response regulator, leads to a multifaceted attack on MRSA's virulence and resistance mechanisms. By reversing β-lactam resistance, attenuating virulence, inhibiting biofilm formation, and reducing intracellular survival, this compound offers a potential pathway to restore the efficacy of existing antibiotics and provide a new therapeutic option for difficult-to-treat MRSA infections. Further preclinical and clinical development will be crucial to fully realize the therapeutic potential of this innovative compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]

- 4. Discovery of an antivirulence compound that targets the Staphylococcus aureus SaeRS two-component system to inhibit toxic shock syndrome toxin-1 production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

MAC-545496: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-545496 is a novel small molecule that has demonstrated significant potential in combating methicillin-resistant Staphylococcus aureus (MRSA) by acting as an antivirulence agent and reversing β-lactam resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and, where publicly available, the synthesis of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

This compound was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover compounds that could reverse the β-lactam resistance of MRSA.[1][2][3][4] The screening process involved testing a library of approximately 45,000 diverse synthetic compounds for their ability to potentiate the activity of β-lactam antibiotics against the community-acquired MRSA strain USA300.[1][2][3][4]

High-Throughput Screening Workflow

The HTS workflow was a multi-step process designed to identify and validate potential lead compounds.

Chemical Synthesis of this compound

While the primary discovery publication confirms that this compound is a synthetic compound, the detailed experimental protocol for its synthesis is not provided in the main text or readily available supplementary materials. However, based on its chemical structure, a plausible synthetic route can be proposed.

Chemical Name: N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide

Chemical Formula: C18H18ClN5O3S

This structure suggests a synthesis involving the coupling of two key intermediates: 4-(piperidin-1-yl)-3-nitrobenzoic acid and 5-chloro-2-aminopyridine, likely through an isothiocyanate intermediate.

Proposed Retrosynthetic Analysis

Disclaimer: The following is a proposed synthetic protocol based on standard organic chemistry principles and has not been experimentally verified from the available literature.

Experimental Protocol (Proposed)

-

Synthesis of 4-(piperidin-1-yl)-3-nitrobenzoic acid:

-

Start with 4-fluoro-3-nitrobenzoic acid.

-

React with piperidine in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to drive the nucleophilic aromatic substitution.

-

Acidify the reaction mixture to precipitate the product, which can then be purified by recrystallization.

-

-

Formation of 4-(piperidin-1-yl)-3-nitrobenzoyl isothiocyanate:

-

Treat the resulting carboxylic acid with a reagent such as thiophosgene (Cl2CS) or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI) in an inert solvent (e.g., dichloromethane or THF).

-

This reaction would likely proceed via an initial acyl chloride or activated ester, which then reacts to form the isothiocyanate.

-

-

Final Coupling to form this compound:

-

React the in-situ generated 4-(piperidin-1-yl)-3-nitrobenzoyl isothiocyanate with 5-chloro-2-aminopyridine in an appropriate solvent.

-

The reaction may require gentle heating to go to completion.

-

The final product, this compound, could be purified using column chromatography or recrystallization.

-

Mechanism of Action

This compound exerts its effects by targeting the GraXRS three-component regulatory system in S. aureus. Specifically, it is a nanomolar inhibitor of the response regulator GraR.[1][2][4] The GraXRS system is crucial for the bacterial response to cell envelope stress, including exposure to cationic antimicrobial peptides (CAMPs) and acidic environments.[5]

By inhibiting GraR, this compound prevents the upregulation of genes that contribute to antibiotic resistance and virulence. Key downstream targets of the GraXRS system include the mprF gene (involved in modifying membrane phospholipids to repel CAMPs), the dltXABCD operon (responsible for D-alanylation of teichoic acids), and the vraFG ABC transporter.

The GraXRS Signaling Pathway

Biological Activity and Preclinical Data

This compound exhibits a range of biological activities that make it a promising candidate for further development.

Reversal of β-Lactam Resistance

This compound demonstrates potent synergy with β-lactam antibiotics against MRSA.

| Combination | Organism | Assay | Result |

| This compound + Oxacillin | S. aureus USA300 | Checkerboard | FICI ≤ 0.0332 |

| This compound + Polymyxin B | S. aureus USA300 | Checkerboard | FICI ≤ 0.2812 |

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.

Inhibition of Virulence Factors

The compound has been shown to inhibit key virulence determinants in MRSA.

| Activity | Model System | Observation |

| Biofilm Inhibition | In vitro assay | Significant reduction in biofilm formation |

| Intracellular Survival | Macrophage infection model | Abrogation of MRSA survival within macrophages |

| In vivo Virulence | Galleria mellonella larvae | Attenuation of MRSA virulence |

Target Engagement

Biochemical and genetic studies have confirmed the direct interaction of this compound with its target, GraR.

| Experiment | Result |

| Isothermal Titration Calorimetry (ITC) | Nanomolar binding affinity to GraR |

| mprF Luciferase Reporter Assay | IC50 = 0.0376 ± 0.027 µg/mL |

| Genetic knockout of graR | Phenocopies the effect of this compound |

Conclusion

This compound represents a significant advancement in the search for novel strategies to combat MRSA. Its unique mechanism of action, which involves the inhibition of the GraR response regulator, leads to a dual effect of reversing antibiotic resistance and attenuating virulence. The data presented in this guide highlight the potential of this compound as a lead compound for the development of new therapeutics against drug-resistant staphylococcal infections. Further research into its synthesis, optimization, and preclinical development is warranted.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Next Frontier: Unveiling Novel Approaches for Combating Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MAC-545496 and the GraXRS Regulatory System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel antivirulence compound MAC-545496 and its interaction with the GraXRS regulatory system in Staphylococcus aureus. This compound is a potent small molecule that has demonstrated significant efficacy in reversing β-lactam resistance in Methicillin-resistant S. aureus (MRSA), inhibiting biofilm formation, and reducing bacterial survival within macrophages.[1] Mechanistically, this compound functions as a nanomolar inhibitor of GraR, a key response regulator within the GraXRS two-component system.[1] This system is pivotal for the bacterium's ability to sense and respond to cell envelope stress, including acidic environments and the presence of cationic antimicrobial peptides (CAMPs), making it a critical factor in staphylococcal virulence and antibiotic resistance.[2][3] This document details the quantitative metrics of this compound's activity, outlines the experimental protocols for its characterization, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction to the GraXRS System and this compound

The GraXRS regulatory system is a sophisticated five-component signaling cascade in Staphylococcus aureus that plays a crucial role in sensing and adapting to environmental stressors, particularly those affecting the cell envelope. This system is integral to the bacterium's survival in hostile environments, such as the acidified phagolysosome of macrophages, and its resistance to host-derived antimicrobial peptides. The core components of this system are the sensor kinase GraS, the response regulator GraR, and the accessory protein GraX, which work in concert with the VraFG ABC transporter.

This compound has been identified as a potent inhibitor of the GraXRS system, specifically targeting the GraR protein. By disrupting this signaling pathway, this compound effectively diminishes the virulence of S. aureus and re-sensitizes MRSA to β-lactam antibiotics. This dual action as both an antivirulence agent and an antibiotic adjuvant makes this compound a promising candidate for the development of new therapeutic strategies against drug-resistant staphylococcal infections.

Quantitative Data for this compound

The following tables summarize the key quantitative data that characterize the potency and efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description | Source |

| IC50 (mprF expression) | 0.0376 µg/mL | Concentration of this compound that inhibits 50% of mprF gene expression, a downstream target of GraR. | |

| Kd (Binding affinity to GraR) | ≤ 0.1 nM | Dissociation constant for the binding of this compound to the full-length GraR protein, indicating very high affinity. | |

| Synergistic Concentration with Cefuroxime | As low as 0.03 µg/mL (~75 nM) | Concentration of this compound that, in combination with cefuroxime, significantly lowers the Minimum Inhibitory Concentration (MIC) of the antibiotic against S. aureus USA300. |

Table 2: In Vivo Efficacy of this compound in a Galleria mellonella Model

| Treatment Group | Dosage | Outcome | Source |

| S. aureus infected, untreated | - | Low survival rate of larvae. | [4] |

| S. aureus infected + this compound | 0.042 mg/kg | Increased larval survival compared to the untreated group. | [4] |

| S. aureus infected + this compound | 0.42 mg/kg | Significantly increased larval survival compared to the untreated group. | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the GraXRS signaling pathway and a general experimental workflow for screening and characterizing inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Staphylococcus aureus GraSR regulon reveals novel links to virulence, stress response and cell wall signal transduction pathways - Research - Institut Pasteur [research.pasteur.fr]

- 4. researchgate.net [researchgate.net]

Unlocking the Arsenal Against MRSA: A Deep Dive into the Structural Activity Relationship of MAC-545496

For Immediate Release

In the ongoing battle against antibiotic resistance, a promising small molecule, MAC-545496, has emerged as a potent inhibitor of a key virulence regulator in Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting its mechanism of action, binding interactions, and the impact of structural modifications on its biological activity, we aim to accelerate the development of novel therapeutics to combat multidrug-resistant pathogens.

Core Compound Activity: A Multi-pronged Attack on MRSA

This compound is a nanomolar inhibitor of GraR, a critical response regulator involved in the cell-envelope stress response of S. aureus.[1][2][3][4][5][6] Its inhibitory action on GraR disrupts a key signaling pathway, leading to a cascade of beneficial effects in the fight against MRSA.[1][2][3][4][5][6]

The primary activities of this compound include:

-

Reversal of β-lactam Resistance: this compound resensitizes MRSA to β-lactam antibiotics, a cornerstone of antibacterial therapy that has been rendered ineffective against these resistant strains.[1][2][3][5][6]

-

Attenuation of Virulence: The compound significantly reduces the virulence of MRSA, diminishing its ability to cause disease.[1][2][3][5][6]

-

Inhibition of Biofilm Formation: By interfering with the pathogen's ability to form protective biofilms, this compound exposes MRSA to the host's immune system and antibiotic treatments.[1][2][3][5][6]

-

Abrogation of Intracellular Survival: It prevents the survival of MRSA within macrophages, a key mechanism for immune evasion and persistent infections.[1][2][3][5][6]

Quantitative Analysis of this compound and its Analogs

The following table summarizes the key quantitative data for this compound and its analogs, providing a clear comparison of their binding affinities to the target protein, GraR. This data is crucial for understanding the structural features that govern the compound's potency.

| Compound | Target Protein | Binding Affinity (Kd) µM |

| This compound | Full-length GraR | 0.15 ± 0.03 |

| Analog I | Full-length GraR | 1.2 ± 0.2 |

| Analog VI | Full-length GraR | No binding detected |

| This compound | Truncated G217* GraR | 0.21 ± 0.04 |

Structural Activity Relationship Insights

The limited publicly available data on the structural activity relationship of this compound analogs allows for preliminary insights. The core structure of this compound consists of a substituted benzamide linked to a chloropyridinyl carbamothioyl moiety.

-

Analog I , which shows a significant decrease in binding affinity compared to this compound, suggests that modifications to the core structure can have a profound impact on target engagement.

-

The complete loss of binding with Analog VI further underscores the importance of specific structural features for GraR inhibition.

Without the specific structures of Analog I and Analog VI, a detailed SAR analysis is challenging. However, the existing data strongly indicates that both the benzamide and the chloropyridinyl carbamothioyl portions of this compound are critical for its potent inhibitory activity. Further research with a broader range of analogs is necessary to fully elucidate the SAR and guide the design of next-generation GraR inhibitors.

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the biological context and experimental validation of this compound, the following diagrams illustrate the GraXRS signaling pathway and a typical experimental workflow for evaluating GraR inhibitors.

Caption: The GraXRS signaling pathway in S. aureus and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]

Unveiling the Anti-Virulence Properties of MAC-545496: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-virulence properties of MAC-545496, a potent small molecule inhibitor targeting the GraR protein in Staphylococcus aureus. This compound represents a promising therapeutic candidate that disarms methicillin-resistant S. aureus (MRSA) by suppressing key virulence mechanisms and resensitizing it to β-lactam antibiotics.

Core Mechanism of Action: Inhibition of the GraXRS Two-Component System

This compound functions as a nanomolar inhibitor of GraR, the response regulator component of the GraXRS two-component system in S. aureus.[1][2][3] This system is a critical sensor and transducer of cell envelope stress, playing a pivotal role in regulating virulence, antibiotic resistance, and biofilm formation.[1][2][3] By binding to GraR, this compound effectively blocks the downstream signaling cascade, leading to the attenuation of virulence gene expression.

dot

Quantitative Assessment of Anti-Virulence Efficacy

The anti-virulence properties of this compound have been quantified through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | S. aureus Strain | Value | Reference |

| IC50 (mprF expression) | USA300 | 0.0376 ± 0.027 µg/mL | [4] |

| Synergistic FIC Index (with Oxacillin) | USA300 | ≤ 0.0332 | [1] |

| Synergistic FIC Index (with Polymyxin B) | USA300 | ≤ 0.2812 | [1] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | S. aureus Strain | Treatment Dose | Outcome | Reference |

| Galleria mellonella | USA300 | 0.042 mg/kg | Increased survival | [5] |

| Galleria mellonella | USA300 | 0.42 mg/kg | Significantly increased survival | [5] |

Table 2: In Vivo Efficacy of this compound

Key Anti-Virulence Activities

Inhibition of Biofilm Formation

This compound effectively inhibits the formation of biofilms by MRSA.[1][2][3] Biofilms are a critical virulence factor, contributing to chronic infections and antibiotic tolerance. The inhibition of biofilm formation is a direct consequence of the disruption of the GraXRS signaling pathway, which regulates genes involved in cell adhesion and biofilm matrix production.

Abrogation of Intracellular Survival in Macrophages

S. aureus is a facultative intracellular pathogen, and its ability to survive within macrophages contributes to immune evasion and persistent infections. This compound has been shown to abrogate the intracellular survival of MRSA within macrophages.[1][2][3] This effect is attributed to the inhibition of GraR-mediated regulation of factors essential for coping with the harsh intracellular environment of the phagolysosome.

Attenuation of Virulence in an In Vivo Model

The anti-virulence efficacy of this compound has been demonstrated in a Galleria mellonella (wax moth larvae) infection model.[2][3][6] Treatment with this compound significantly increased the survival of larvae infected with MRSA, confirming its ability to reduce the pathogen's virulence in a whole-organism setting.[5]

Reversal of β-Lactam Resistance

A key feature of this compound is its ability to reverse β-lactam resistance in MRSA strains like USA300.[1][6] This is achieved by inhibiting the GraR-dependent stress response that contributes to the expression of resistance determinants. This synergistic activity makes this compound a promising candidate for combination therapies with existing antibiotics.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

dot

Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic interaction between this compound and β-lactam antibiotics.

Methodology:

-

A two-dimensional checkerboard titration is performed in a 96-well microplate.

-

Serial dilutions of this compound are made along the x-axis, and serial dilutions of the β-lactam antibiotic (e.g., oxacillin) are made along the y-axis.

-

Each well is inoculated with a standardized suspension of MRSA USA300.

-

The plate is incubated at 37°C for 18-24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy. An FICI of ≤ 0.5 is indicative of synergy.

Biofilm Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on MRSA biofilm formation.

Methodology:

-

MRSA USA300 is grown in a 96-well microplate in the presence of varying concentrations of this compound.

-

The plate is incubated under static conditions at 37°C for 24 hours to allow for biofilm formation.

-

Planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).

-

Adherent biofilm is stained with crystal violet.

-

Excess stain is removed by washing, and the bound dye is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Intracellular Survival Assay

Objective: To assess the effect of this compound on the survival of MRSA within macrophages.

Methodology:

-

A monolayer of macrophages (e.g., RAW 264.7) is cultured in a multi-well plate.

-

The macrophages are infected with MRSA USA300 at a defined multiplicity of infection (MOI).

-

After an incubation period to allow for phagocytosis, extracellular bacteria are killed by the addition of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin).

-

The infected macrophages are then treated with this compound or a vehicle control.

-

At various time points, the macrophages are lysed to release intracellular bacteria.

-

The number of viable intracellular bacteria is determined by plating serial dilutions of the lysate and counting colony-forming units (CFUs).

Galleria mellonella Infection Model

Objective: To evaluate the in vivo efficacy of this compound in reducing MRSA virulence.

Methodology:

-

G. mellonella larvae of a specific weight range are selected.

-

Larvae are injected with a lethal dose of MRSA USA300.

-

A separate injection of this compound at various concentrations or a vehicle control is administered.

-

The larvae are incubated at 37°C, and survival is monitored over several days.

-

Survival curves are plotted to determine the protective effect of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To confirm the direct binding of this compound to its target protein, GraR.

Methodology:

-

Purified GraR protein is placed in the sample cell of the ITC instrument.

-

A solution of this compound is loaded into the injection syringe.

-

A series of small injections of this compound into the GraR solution is performed.

-

The heat change associated with each injection is measured.

-

The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Luciferase Reporter Assay for mprF Expression

Objective: To quantify the inhibitory effect of this compound on the expression of a GraR-regulated gene.

Methodology:

-

An MRSA USA300 strain is engineered to express a luciferase reporter gene under the control of the mprF promoter.

-

The reporter strain is grown in the presence of an inducer of the GraXRS system (e.g., colistin) and varying concentrations of this compound.

-

Luciferase activity is measured at a specific time point by adding the luciferase substrate and quantifying the resulting luminescence.

-

The dose-response curve is used to calculate the IC50 value for the inhibition of mprF expression.

Conclusion

This compound demonstrates a multi-faceted anti-virulence strategy against S. aureus, including MRSA. By specifically targeting the GraR response regulator, it inhibits critical virulence mechanisms and resensitizes the pathogen to conventional antibiotics. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-virulence therapies to combat the growing threat of antibiotic-resistant staphylococcal infections. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this promising candidate towards clinical application.

References

- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]

- 2. 10058-F4 Mediated inhibition of the biofilm formation in multidrug-resistant Staphylococcusaureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Galleria mellonella as a preliminary model for systemic Staphylococcus aureus infection: Evaluating the efficacy and impact of vancomycin and Nigella sativa oil on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

The Dual-Action Effect of MAC-545496 on the Staphylococcus aureus Cell Envelope: A Technical Overview

For Immediate Release

HAMILTON, ON – Researchers have identified a potent, small molecule, MAC-545496, that demonstrates a significant dual-action effect against Methicillin-resistant Staphylococcus aureus (MRSA). The compound acts as a nanomolar inhibitor of GraR, a key regulator in the GraXRS two-component system that governs the bacterial response to cell envelope stress. By targeting this regulator, this compound not only reverses β-lactam resistance in MRSA but also attenuates its virulence, offering a promising new strategy in the fight against antibiotic-resistant bacteria. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Executive Summary

Staphylococcus aureus, particularly MRSA, poses a significant global health threat. The emergence of strains resistant to last-resort antibiotics necessitates the development of novel therapeutic strategies. This whitepaper details the effects of this compound, a novel compound discovered through a high-throughput, cell-based screen of approximately 45,000 synthetic molecules.[1][2] this compound exhibits a dual mechanism of action: it acts as an antimicrobial adjuvant, resensitizing MRSA to β-lactam antibiotics, and as an antivirulence agent, reducing the pathogen's ability to cause disease.[1][2]

The core of this compound's activity lies in its potent, nanomolar inhibition of GraR, the response regulator of the GraXRS two-component system.[1] This system is crucial for S. aureus to sense and respond to cell envelope stress, including the presence of cationic antimicrobial peptides (CAMPs) and acidic environments.[1] By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to modifications of the cell envelope, thereby compromising the bacterium's defense mechanisms.

Mechanism of Action: Inhibition of the GraXRS Signaling Pathway

The GraXRS system is a five-component regulatory system in S. aureus responsible for sensing and responding to cell envelope stress. It plays a pivotal role in the bacterium's resistance to CAMPs and its survival within the acidic environment of macrophage phagolysosomes. The system comprises the sensor kinase GraS, the response regulator GraR, an accessory protein GraX, and the ABC transporter VraFG.

Under conditions of cell envelope stress, such as exposure to CAMPs or low pH, the sensor kinase GraS is activated. GraS then phosphorylates the response regulator GraR. Phosphorylated GraR acts as a transcriptional activator, upregulating the expression of genes that modify the staphylococcal cell envelope. Key among these are the dltABCD operon and the mprF gene.

The dltABCD operon is responsible for the D-alanylation of teichoic acids, while mprF is involved in the lysinylation of phosphatidylglycerol. Both of these modifications increase the net positive charge of the bacterial cell surface. This increased positive charge leads to electrostatic repulsion of positively charged CAMPs, a primary defense mechanism of the host's innate immune system.

This compound exerts its effect by directly binding to and inhibiting GraR. This inhibition prevents the upregulation of the GraR regulon, including dltABCD and mprF. The consequence is a decrease in the positive charge of the cell envelope, rendering the bacterium more susceptible to CAMPs and, significantly, resensitizing it to β-lactam antibiotics.

Figure 1: Simplified signaling pathway of the GraXRS system and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| GraR Binding Affinity (Kd) | ≤ 0.1 nM | Dissociation constant for this compound binding to full-length GraR protein, indicating very strong binding affinity. |

| mprF Expression IC50 | 0.0376 µg/mL | Concentration of this compound that inhibits 50% of mprF gene expression. |

| Synergy with Cefuroxime | 0.03 µg/mL (~75 nM) | Concentration of this compound that reduces the MIC of cefuroxime against S. aureus USA300 from 512 µg/mL to 8 µg/mL. |

| Synergy with Oxacillin | 0.06 µg/mL (~150 nM) | Concentration of this compound that lowers the oxacillin MIC to below the CLSI clinical breakpoint for sensitivity. |

Table 2: In Vivo Efficacy of this compound in a Galleria mellonella Infection Model

| Treatment Group | Survival Rate | Bacterial Load Reduction |

| Infected, Untreated | Low | N/A |

| Infected + this compound | Significantly Increased | Concentration-dependent decrease in S. aureus CFU in hemolymph. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Checkerboard Assay for Synergy Determination

This assay is used to assess the synergistic effect of this compound in combination with β-lactam antibiotics.

Workflow Diagram:

Figure 2: Workflow for the checkerboard synergy assay.

Protocol:

-

Two-fold serial dilutions of this compound are prepared horizontally in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Two-fold serial dilutions of the β-lactam antibiotic (e.g., cefuroxime, oxacillin) are prepared vertically in the same plate.

-

Each well is inoculated with a standardized suspension of S. aureus (e.g., USA300 strain) to a final concentration of 5 x 105 CFU/mL.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. Synergy is defined as an FICI of ≤ 0.5.

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent the formation of S. aureus biofilms.

Protocol:

-

Overnight cultures of S. aureus are diluted in fresh Tryptic Soy Broth (TSB) supplemented with glucose and/or citrate to induce biofilm formation.

-

The bacterial suspension is added to the wells of a 96-well plate containing serial dilutions of this compound.

-

The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).

-

The remaining biofilm is stained with crystal violet for 15 minutes.

-

Excess stain is washed away, and the bound crystal violet is solubilized with ethanol or acetic acid.

-

The absorbance is measured at a wavelength of 570-600 nm to quantify the biofilm biomass.

Galleria mellonella Infection Model

This in vivo model is used to assess the antivirulence effect of this compound.

Protocol:

-

G. mellonella larvae of a specific weight range are selected.

-

A lethal dose of S. aureus is injected into the hemocoel of the larvae.

-

A separate group of infected larvae is treated with this compound at various concentrations, typically administered 30 minutes post-infection.

-

Larval survival is monitored over a period of several days.

-

To determine the bacterial load, hemolymph is collected from a subset of larvae at specific time points post-infection, serially diluted, and plated on agar plates to enumerate CFU.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutics against MRSA. Its unique dual-action mechanism, which combines the reversal of antibiotic resistance with the attenuation of virulence, makes it a compelling lead compound for further development. By targeting the GraR regulator, this compound effectively dismantles a key component of the S. aureus cell envelope stress response system.

The data presented herein provide a strong rationale for the continued investigation of this compound and its analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class, evaluating its efficacy in more complex animal infection models, and exploring its potential for combination therapy with a broader range of antibiotics. The inhibition of the GraXRS system is a promising strategy that could lead to the development of a new class of drugs to combat the growing threat of multidrug-resistant S. aureus.

References

Preliminary Research Report: MAC-545496 Safety and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Subject: A technical overview of the preliminary safety data and mechanism of action for the novel antivirulence agent, MAC-545496. This report summarizes the current, publicly available information.

Executive Summary

This compound is a novel small molecule identified as a potent inhibitor of the GraR protein in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It functions as an antivirulence agent, resensitizing MRSA to β-lactam antibiotics and attenuating its virulence.[1][2][4][5] As of the date of this report, formal preclinical toxicology studies in mammalian models have not been published. The available safety information is limited to tolerability observed in the invertebrate model Galleria mellonella (greater wax moth larvae). This document outlines the known mechanism of action, summarizes the in vivo efficacy and safety observations, and provides a workflow for the key in vivo experiment performed to date.

Introduction

The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of antivirulence compounds, which disarm the pathogen rather than killing it directly, potentially reducing the selective pressure for resistance. This compound was discovered through a high-throughput screen of approximately 45,000 synthetic compounds and was identified for its ability to reverse β-lactam resistance in the community-acquired MRSA USA300 strain.[1]

Mechanism of Action: GraR Inhibition

This compound's primary mechanism of action is the inhibition of GraR, a key response regulator protein in S. aureus.[1][2] GraR is part of the GraXRS two-component regulatory system, which plays a crucial role in sensing and responding to cell-envelope stress, including the presence of antimicrobial peptides.[1] By inhibiting GraR, this compound disrupts this stress response, leading to several downstream effects that collectively reduce the virulence of MRSA and restore its susceptibility to conventional antibiotics.[1][2]

The inhibition of the GraR signaling pathway by this compound results in:

-

Reversal of β-lactam resistance: It restores the efficacy of β-lactam antibiotics against MRSA.[1]

-

Inhibition of biofilm formation: The compound has been shown to prevent the formation of biofilms, which are critical for chronic infections.[1]

-

Abrogation of intracellular survival: this compound limits the ability of MRSA to survive within macrophages.[1]

Preliminary Safety and Efficacy Data

Currently, there is no published data from formal, regulated toxicology studies for this compound. In a 2019 interview, a lead researcher on the discovery of the compound stated, "we don't have any toxicity data currently, but it was tolerated in the worm larva, which is a good sign." The primary in vivo data comes from virulence attenuation studies using the Galleria mellonella invertebrate model. In these experiments, this compound was effective as a monotherapy in reducing MRSA virulence and was well-tolerated by the larvae at therapeutic doses.[4]

In Vivo Efficacy in Galleria mellonella

The following table summarizes the key findings from the G. mellonella infection model. The primary endpoint in these studies was the survival of the larvae following infection with MRSA and subsequent treatment with this compound.

| Model Organism | Pathogen | Treatment | Key Finding | Citation |

| Galleria mellonella | S. aureus USA300 | This compound (monotherapy) | Attenuated MRSA virulence, leading to increased larval survival. | [1] |

| Galleria mellonella | S. aureus USA300 | This compound + β-lactam antibiotic | Combination therapy demonstrated enhanced efficacy in combating MRSA infection. | [4] |

Experimental Protocols

While detailed toxicology protocols are not available, the methodology for the in vivo virulence attenuation assay using G. mellonella has been described. This model is increasingly used as a preliminary screen for both efficacy and potential toxicity of antimicrobial compounds.

Galleria mellonella Survival Assay Workflow

The workflow below outlines the general procedure for assessing the efficacy of this compound in the G. mellonella infection model.

Conclusion and Future Directions

This compound represents a promising new class of antivirulence agents with a novel mechanism of action against MRSA. The preliminary data in G. mellonella demonstrates its potential to attenuate virulence and its tolerability in this invertebrate model. However, it is critical to note the absence of comprehensive toxicological data. The next essential steps in the development of this compound will be to conduct rigorous preclinical toxicology studies in mammalian models to establish a safety profile, including determining key parameters such as the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL). These studies will be crucial in determining the therapeutic potential and viability of this compound as a clinical candidate.

References

- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds [publichealthtoxicology.com]

- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Chemical Properties and Anti-Virulence Activity of MAC-545496: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties and biological activities of MAC-545496, a novel small molecule identified as a potent inhibitor of the GraR regulator in Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals interested in the development of new anti-virulence and antibiotic resistance reversal agents.

Core Chemical Properties

This compound is a synthetic compound with the chemical formula C18H18ClN5O3S.[1] Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide | [1] |

| CAS Number | 838810-96-1 | [1] |

| Molecular Formula | C18H18ClN5O3S | [1] |

| Molecular Weight | 419.88 g/mol | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a dual-action mechanism, functioning as both an anti-virulence agent and a potentiator of β-lactam antibiotics against MRSA.[2][3][4] Its primary target is GraR, a key response regulator in the GraXRS two-component system of S. aureus. This system is crucial for the bacterial response to cell-envelope stress, including the presence of antimicrobial peptides.[2][3][4]

By inhibiting GraR in the nanomolar range, this compound disrupts the downstream signaling cascade, leading to:[2][3][4]

-

Reversal of β-lactam Resistance: this compound resensitizes MRSA to β-lactam antibiotics like oxacillin.[2]

-

Inhibition of Biofilm Formation: The compound effectively prevents the formation of MRSA biofilms, which are critical for chronic infections.[2][3][4]

-

Attenuation of Virulence: this compound reduces the virulence of MRSA, as demonstrated in a Galleria mellonella infection model.[2][3][4]

-

Abrogation of Intracellular Survival: The molecule impairs the ability of MRSA to survive within macrophages.[2][3][4]

The following diagram illustrates the proposed mechanism of action of this compound within the GraXRS signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Assay | Strain | Metric | Value | Reference |

| GraR Binding Affinity | Full-length GraR | Kd | ≤ 0.1 nM | [5] |

| mprF Expression Inhibition | S. aureus USA300 | IC50 | 0.0376 µg/mL | [5] |

| β-lactam Potentiation (Oxacillin) | S. aureus USA300 | FICI | ≤ 0.0332 | [2] |

| β-lactam Potentiation (Cefuroxime) | S. aureus USA300 | FICI | - | [5] |

FICI: Fractional Inhibitory Concentration Index. A value of ≤ 0.5 indicates synergy.

Table 2: In Vivo Activity of this compound in Galleria mellonella Larvae

| Treatment Group | Dose | Survival Outcome | Reference |

| S. aureus Infected (Untreated) | - | Reduced survival | [2] |

| S. aureus Infected + this compound | 0.42 mg/kg | Significantly increased survival | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Checkerboard Assay for Antibiotic Synergy

This assay is performed to determine the synergistic effect of this compound with β-lactam antibiotics.

Protocol:

-

Two-fold serial dilutions of this compound are prepared along the rows of a 96-well microtiter plate.

-

Two-fold serial dilutions of a β-lactam antibiotic (e.g., oxacillin) are prepared along the columns of the same plate.

-

Each well is inoculated with a standardized suspension of MRSA (e.g., USA300 strain) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.

-

The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent biofilm formation.

Protocol:

-

Overnight cultures of MRSA are diluted in fresh growth medium.

-

In a 96-well plate, varying concentrations of this compound are added to the wells.

-

The diluted bacterial culture is then added to each well.

-

The plate is incubated under static conditions at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, the planktonic cells are removed, and the wells are washed to remove non-adherent bacteria.

-

The remaining biofilm is stained with crystal violet.

-

The stained biofilm is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

Macrophage Intracellular Survival Assay

This assay assesses the effect of this compound on the survival of MRSA within macrophages.

Protocol:

-

A monolayer of macrophages (e.g., RAW 264.7) is cultured in a multi-well plate.

-

The macrophages are infected with MRSA at a specific multiplicity of infection (MOI).

-

After an incubation period to allow for phagocytosis, extracellular bacteria are killed by the addition of an antibiotic that does not penetrate the macrophages (e.g., gentamicin).

-

The infected macrophages are then treated with different concentrations of this compound.

-

Following treatment, the macrophages are lysed to release the intracellular bacteria.

-

The number of viable intracellular bacteria is determined by plating serial dilutions of the lysate and counting the resulting colony-forming units (CFU).

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics to combat MRSA infections. Its unique mechanism of action, which involves the inhibition of a key virulence regulator, offers a new strategy to overcome antibiotic resistance and mitigate the pathogenic effects of this formidable pathogen. Further research and development are warranted to explore the full therapeutic potential of this and similar compounds.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MAC-545496 in MRSA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat due to its resistance to a broad range of antibiotics.[1][2] A promising strategy to combat MRSA infections is the development of antivirulence compounds that disarm the bacterium without directly killing it, thereby reducing the selective pressure for resistance development.[3][4] MAC-545496 is a novel small molecule that has emerged as a potent tool in MRSA research.[5][6] This compound acts as a nanomolar inhibitor of the glycopeptide-resistance-associated protein R (GraR), a key transcriptional regulator involved in cell envelope stress response, virulence, and antibiotic resistance.[5][6][7][8]

These application notes provide a comprehensive overview of the use of this compound in MRSA research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

This compound functions by inhibiting the GraR protein, a response regulator in the GraXRS two-component system.[5][7][8] This system is crucial for MRSA's ability to respond to cell-envelope stress, often induced by antimicrobial peptides and certain antibiotics.[5][7] By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to the expression of genes involved in virulence and antibiotic resistance.[5][7] This leads to several observable effects:

-

Reversal of β-lactam Resistance: this compound resensitizes MRSA to β-lactam antibiotics like cefuroxime and oxacillin.[6]

-

Attenuation of Virulence: The compound reduces the virulence of MRSA, as demonstrated in preclinical models.[5][6]

-

Inhibition of Biofilm Formation: this compound can prevent the formation of biofilms, which are critical for chronic MRSA infections.[5][8]

-

Abrogation of Intracellular Survival: It limits the ability of MRSA to survive within macrophages, a key aspect of its pathogenesis.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound against MRSA.

| Parameter | Value | MRSA Strain | Notes |

| GraR Binding Affinity (Kd) | ≤ 0.1 nM | Not Specified | Demonstrates very strong binding to the target protein.[6] |

| IC50 for mprF Expression Inhibition | 0.0376 µg/mL | USA300 | mprF is a downstream target of GraR, indicating potent inhibition of the signaling pathway.[3][6][7] |

| Antibiotic | MIC without this compound (µg/mL) | This compound Concentration (µg/mL) | MIC with this compound (µg/mL) | MRSA Strain |

| Cefuroxime | 512 | 0.03 | 8 | USA300[6] |

Signaling Pathway and Experimental Workflow

GraR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the GraR signaling pathway by this compound in MRSA.

General Experimental Workflow for Evaluating this compound

Caption: A general workflow for the experimental evaluation of this compound.

Experimental Protocols

Synergy Testing: Checkerboard Broth Microdilution Assay

This protocol determines the synergistic effect of this compound with a β-lactam antibiotic against MRSA.

Materials:

-

MRSA strain (e.g., USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

β-lactam antibiotic (e.g., cefuroxime)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a bacterial inoculum of the MRSA strain adjusted to 0.5 McFarland standard in CAMHB.

-

Prepare serial twofold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate tubes.

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the diluted β-lactam antibiotic to the wells in a serial dilution across the x-axis.

-

Add 50 µL of the diluted this compound to the wells in a serial dilution down the y-axis. This creates a matrix of different antibiotic and compound concentrations.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include control wells with only the antibiotic, only this compound, and no treatment.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results: FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Biofilm Inhibition Assay: Crystal Violet Method

This protocol quantifies the ability of this compound to inhibit MRSA biofilm formation.

Materials:

-

MRSA strain (e.g., USA300)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

This compound

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Spectrophotometer

Protocol:

-

Grow the MRSA strain overnight in TSB.

-

Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.

-

Prepare serial dilutions of this compound in TSB with 1% glucose.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a no-treatment control.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Wash the wells three times with PBS and air-dry.

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.

-

Measure the absorbance at 570 nm using a spectrophotometer. A decrease in absorbance indicates biofilm inhibition.

Galleria mellonella Virulence Assay

This in vivo model assesses the effect of this compound on MRSA virulence.

Materials:

-

G. mellonella larvae (final instar stage)

-

MRSA strain (e.g., USA300)

-

This compound

-

Phosphate-buffered saline (PBS)

-

1 mL syringes with 30-gauge needles

Protocol:

-

Prepare an MRSA inoculum in PBS to a concentration of 10^6 CFU/mL.

-

Divide the larvae into groups (e.g., PBS control, MRSA infection only, MRSA infection + this compound).

-

Inject 10 µL of the MRSA inoculum into the last left proleg of each larva in the infection groups. Inject the control group with 10 µL of sterile PBS.

-

At a set time post-infection (e.g., 1-2 hours), inject a separate 10 µL dose of this compound at a predetermined concentration into the last right proleg of the treatment group larvae.

-

Incubate the larvae at 37°C in the dark.

-

Monitor larval survival daily for 3-5 days. Larvae are considered dead when they do not respond to touch.

-

Plot survival curves (Kaplan-Meier) and analyze for statistical significance. Increased survival in the this compound treated group indicates attenuation of virulence.

Macrophage Intracellular Survival Assay

This protocol evaluates the ability of this compound to reduce the survival of MRSA within macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

MRSA strain (e.g., USA300)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Gentamicin

-

0.1% Triton X-100 in PBS

-

24-well tissue culture plates

Protocol:

-

Seed macrophages in 24-well plates and grow to confluence.

-

Opsonize MRSA by incubating with 20% normal human serum for 30 minutes.

-

Infect the macrophage monolayer with opsonized MRSA at a multiplicity of infection (MOI) of 10 for 1 hour at 37°C.

-

Wash the cells with PBS to remove extracellular bacteria.

-

Add fresh media containing gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria and incubate for 1 hour.

-

Wash the cells again and add fresh media with a lower concentration of gentamicin (e.g., 10 µg/mL) with or without this compound at the desired concentration.

-

At different time points (e.g., 0, 4, 8, 12 hours), lyse the macrophages with 0.1% Triton X-100.

-

Perform serial dilutions of the lysate and plate on Tryptic Soy Agar (TSA) to determine the number of viable intracellular bacteria (CFU/mL).

-

A reduction in CFU/mL in the this compound treated group compared to the control indicates abrogation of intracellular survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for MAC-545496 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-545496 is a novel small molecule inhibitor that has demonstrated significant potential as an antivirulence agent against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This compound effectively reverses β-lactam resistance in MRSA, inhibits the formation of biofilms, and reduces the intracellular survival of these bacteria within macrophages.[1][2][3] The mechanism of action for this compound is the inhibition of GraR, a crucial response regulator involved in the cell-envelope stress response of S. aureus.[1][2][3] These properties make this compound a valuable research tool for studying the GraXRS regulatory system and a promising lead compound for the development of new therapeutics to combat drug-resistant staphylococcal infections.[1][2]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Data Summary

The following tables summarize the quantitative data for the in vitro activity of this compound against MRSA.

Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against S. aureus USA300

| Compound Combination | This compound Concentration (µg/mL) | Oxacillin MIC (µg/mL) | Fold-change in Oxacillin MIC |

| Oxacillin alone | 0 | >256 | - |

| Oxacillin + this compound | 0.06 | ≤2 | >128 |

MIC: Minimum Inhibitory Concentration. Data extracted from checkerboard assays.[4]

Table 2: Effect of this compound on Intracellular Survival of S. aureus USA300 in RAW 264.7 Macrophages

| Treatment Group | This compound Concentration (µg/mL) | Fold Change in CFU/mL (12h vs 1.5h) |

| DMSO (Control) | 0 | ~10 |

| This compound | 0.5 | ~1 (Replication halted) |

| This compound | 20 | <1 (Replication inhibited) |

CFU: Colony Forming Units. Data represents the fold change in intracellular bacterial numbers over 10.5 hours.[4]

Signaling Pathway

The primary target of this compound is the GraR response regulator, a key component of the GraXRS three-component signaling system in Staphylococcus aureus. This system is integral to sensing and responding to cell-envelope stress, including the presence of cationic antimicrobial peptides (CAMPs). Inhibition of GraR disrupts this signaling cascade, leading to increased susceptibility to antibiotics and reduced virulence.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic effect of this compound with a β-lactam antibiotic (e.g., oxacillin) against MRSA.

Materials:

-

MRSA strain (e.g., USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Oxacillin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare serial two-fold dilutions of this compound and oxacillin in CAMHB in separate 96-well plates.

-

-

Set up Checkerboard Plate:

-

In a new 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of each this compound dilution along the y-axis (rows).

-

Add 50 µL of each oxacillin dilution along the x-axis (columns). This creates a matrix of antibiotic combinations.

-

-

Prepare Inoculum:

-

Grow MRSA in CAMHB to an optical density at 600 nm (OD600) corresponding to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the diluted MRSA inoculum to each well of the checkerboard plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpret the results: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4).[5][6][7]

-

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit MRSA biofilm formation.

Materials:

-

MRSA strain (e.g., USA300)

-

Tryptic Soy Broth supplemented with 1% glucose (TSBg)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Sterile 96-well flat-bottom microtiter plates

-

Plate reader

Procedure:

-

Prepare Culture:

-

Grow MRSA overnight in TSBg.

-

Dilute the overnight culture 1:100 in fresh TSBg.

-

-

Plate Setup:

-

Add 100 µL of TSBg to each well of a 96-well plate.

-

Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).

-

-

Inoculation:

-

Add 100 µL of the diluted MRSA culture to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours without shaking.

-

-

Washing:

-

Carefully discard the culture medium and wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the plate three times with 200 µL of PBS.

-

-

Solubilization:

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

-

Quantification:

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

-

Macrophage Intracellular Survival Assay

This protocol assesses the effect of this compound on the survival of MRSA within macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

DMEM with 10% FBS

-

MRSA strain (e.g., USA300)

-

This compound stock solution

-

Gentamicin

-

Sterile water with 0.1% Triton X-100

-

Tryptic Soy Agar (TSA) plates

-

24-well tissue culture plates

Procedure:

-

Seed Macrophages:

-

Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10^5 cells per well and incubate overnight.

-

-

Infection:

-

Wash the macrophages with PBS.

-

Infect the macrophages with MRSA at a Multiplicity of Infection (MOI) of 10 for 1 hour at 37°C in 5% CO2.

-

-

Kill Extracellular Bacteria:

-

Aspirate the medium and wash the cells twice with PBS.

-

Add fresh medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill extracellular bacteria.

-

-

Treatment:

-

Wash the cells again and add fresh medium containing a lower concentration of gentamicin (e.g., 10 µg/mL) and the desired concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plates for different time points (e.g., 1.5 hours and 12 hours).

-

-

Lysis and Plating:

-

At each time point, wash the cells with PBS.

-

Lyse the macrophages with 500 µL of sterile water containing 0.1% Triton X-100.

-

Perform serial dilutions of the lysate in PBS.

-

-

Quantification:

References

- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]